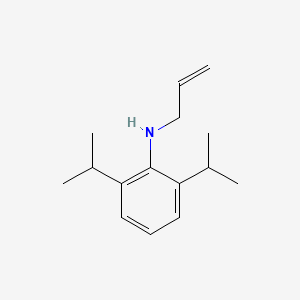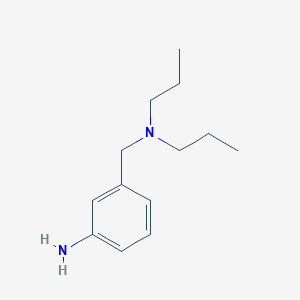
rac-(3R,4R)-4-(benzylamino)piperidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-(3R,4R)-4-(benzylamino)piperidin-3-ol: is a piperidine derivative, which is a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drugs and their biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of rac-(3R,4R)-4-(benzylamino)piperidin-3-ol typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions . Another method involves the use of diphenylvinylsulfonium triflate in the presence of DBU to form protected piperazines, which are then deprotected to yield the desired compound .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimization of reaction conditions are common strategies in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: rac-(3R,4R)-4-(benzylamino)piperidin-3-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides, amines, and alcohols are used under basic or acidic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Applications De Recherche Scientifique
Chemistry: rac-(3R,4R)-4-(benzylamino)piperidin-3-ol is used as an intermediate in the synthesis of various pharmaceuticals and biologically active compounds .
Biology: The compound is studied for its potential biological activities, including its role as an inhibitor of certain enzymes and receptors .
Medicine: Piperidine derivatives, including this compound, are explored for their therapeutic potential in treating various diseases, including cancer and neurological disorders .
Industry: The compound is used in the development of agrochemicals, dyes, and other industrial chemicals due to its versatile chemical properties .
Mécanisme D'action
The mechanism of action of rac-(3R,4R)-4-(benzylamino)piperidin-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . The compound can also interact with receptors, altering signal transduction pathways and affecting cellular responses .
Comparaison Avec Des Composés Similaires
Piperidine: A basic structure with a six-membered ring containing one nitrogen atom.
Piperine: An alkaloid found in black pepper with a similar piperidine ring structure.
Piperidinone: A ketone derivative of piperidine.
Uniqueness: rac-(3R,4R)-4-(benzylamino)piperidin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenylmethylamino group enhances its ability to interact with various biological targets, making it a valuable compound in pharmaceutical research .
Propriétés
Formule moléculaire |
C12H18N2O |
|---|---|
Poids moléculaire |
206.28 g/mol |
Nom IUPAC |
(3R,4R)-4-(benzylamino)piperidin-3-ol |
InChI |
InChI=1S/C12H18N2O/c15-12-9-13-7-6-11(12)14-8-10-4-2-1-3-5-10/h1-5,11-15H,6-9H2/t11-,12-/m1/s1 |
Clé InChI |
AHEIGAOSXRVHSH-VXGBXAGGSA-N |
SMILES isomérique |
C1CNC[C@H]([C@@H]1NCC2=CC=CC=C2)O |
SMILES canonique |
C1CNCC(C1NCC2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1h-Pyrrolo[2,3-c]pyridine-5-carboxamide,1-[(2,4-difluorophenyl)methyl]-n-hydroxy-3-[(2-methoxyethoxy)methyl]-n-methyl-](/img/structure/B8487076.png)



![(2-{[4-(Chloromethyl)phenoxy]methoxy}ethyl)(trimethyl)silane](/img/structure/B8487103.png)



![1-[4-(6-Chloro-3-nitropyridin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B8487127.png)
![2-[2-(3,5-Difluoro-phenyl)-ethyl]-oxirane](/img/structure/B8487136.png)




